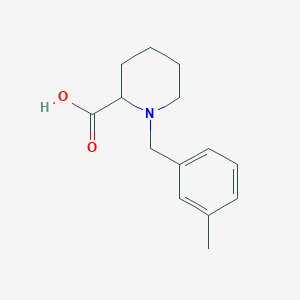

1-(3-Methylbenzyl)piperidine-2-carboxylic acid

Description

BenchChem offers high-quality 1-(3-Methylbenzyl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbenzyl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-5-4-6-12(9-11)10-15-8-3-2-7-13(15)14(16)17/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXUHTDULIZIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405463 | |

| Record name | 1-(3-methylbenzyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025013-26-6 | |

| Record name | 1-(3-methylbenzyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Whitepaper: 1-(3-Methylbenzyl)piperidine-2-carboxylic Acid in Modern Drug Discovery

Executive Summary

1-(3-Methylbenzyl)piperidine-2-carboxylic acid (CAS: 1025013-26-6) is a highly versatile, conformationally restricted unnatural amino acid derivative[1]. Featuring a pipecolic acid core that is N-alkylated with a 3-methylbenzyl group, this compound serves as a critical building block in modern medicinal chemistry[2]. By limiting the conformational flexibility of peptide backbones, it acts as a potent structural constraint, making it an invaluable scaffold for developing peptidomimetics, allosteric inhibitors, and CNS-active agents.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in synthetic workflows and biological assays.

Table 1: Chemical Identity & Physicochemical Properties

| Property | Value |

| Chemical Name | 1-(3-Methylbenzyl)piperidine-2-carboxylic acid |

| CAS Number | 1025013-26-6[1] |

| Molecular Formula | C₁₄H₁₉NO₂[2] |

| Molecular Weight | 233.31 g/mol [1] |

| SMILES String | O=C(C1N(CC2=CC=CC(C)=C2)CCCC1)O[2] |

| Typical Purity | ≥95% (via HPLC)[2] |

| Appearance | Solid (Room Temperature)[2] |

Structural Significance & Pharmacophore Analysis

The architectural design of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid is highly intentional for drug discovery:

-

The Pipecolic Acid Core: Pipecolic acid derivatives are prominent in medicinal chemistry due to their ability to induce β-turns in peptide sequences[3]. This conformational restriction enhances metabolic stability against endogenous proteases and locks the molecule into a bioactive conformation, improving target binding affinity.

-

The 3-Methylbenzyl Moiety: The addition of the 3-methylbenzyl group introduces a lipophilic aromatic domain. This domain is capable of engaging in critical π-π stacking and hydrophobic interactions within target binding pockets. Such structural motifs have been successfully employed in the design of highly selective allosteric inhibitors against viral targets, such as the Dengue and Zika virus NS2B/NS3 proteases[4].

Synthetic Methodology: Reductive Amination

The most robust method for synthesizing this compound is the direct reductive amination of pipecolic acid with 3-methylbenzaldehyde.

Causality of Experimental Choices

The selection of sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent is the cornerstone of this protocol. As established by Abdel-Magid et al., STAB is exceptionally mild and selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde[5][6]. This selectivity prevents the formation of unwanted 3-methylbenzyl alcohol byproducts. Furthermore, 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric properties optimally support both the initial condensation and the subsequent reduction steps[6].

Table 2: Reagent Stoichiometry for Reductive Amination

| Reagent | Equivalents | Function / Causality |

| Pipecolic Acid | 1.0 eq | Core scaffold (Secondary Amine) |

| 3-Methylbenzaldehyde | 1.05 eq | Alkylating agent (Slight excess drives iminium formation) |

| NaBH(OAc)₃ (STAB) | 1.5 eq | Mild, selective reducing agent |

| Acetic Acid (AcOH) | 1.0 eq | Acidic catalyst to promote iminium ion formation |

| 1,2-Dichloroethane | 0.2 M | Optimal solvent for STAB-mediated reactions |

Step-by-Step Protocol (Self-Validating System)

-

Imine Formation: Suspend pipecolic acid (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration. Add 3-methylbenzaldehyde (1.05 eq) followed by glacial acetic acid (1.0 eq).

-

Causality: Acetic acid acts as a catalyst to protonate the intermediate hemiaminal, facilitating water loss to form the reactive iminium ion. This is particularly critical when generating tertiary amines from secondary amine precursors[6].

-

-

In-Process Control (IPC): Stir the mixture at room temperature for 1–2 hours.

-

Self-Validation: Validate iminium formation via LC-MS by quenching a 5 µL aliquot in methanol. The reaction state is validated when the aldehyde peak (M+H 121) significantly diminishes, indicating complete conversion to the intermediate.

-

-

Reduction: Add STAB (1.5 eq) portion-wise to control mild exothermicity. Stir the suspension for 12–16 hours at room temperature under a nitrogen atmosphere[6].

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Causality: The basic quench neutralizes the acetic acid and safely decomposes any unreacted STAB, preventing downstream purification issues. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve the required ≥95% purity standard[2].

Fig 1. Reductive amination of pipecolic acid with 3-methylbenzaldehyde.

Downstream Applications in Drug Discovery

Once synthesized, 1-(3-Methylbenzyl)piperidine-2-carboxylic acid is primed for integration into lead optimization pipelines. The free carboxylic acid is typically activated using standard peptide coupling reagents (e.g., HATU/DIPEA or EDC/HOBt) to react with various primary or secondary amines. This workflow rapidly generates diverse peptidomimetic libraries for high-throughput screening against target proteases or receptors[4].

Fig 2. Downstream library generation and screening workflow for drug discovery.

Analytical Characterization & Quality Control

To ensure the structural integrity and purity of the synthesized compound, the following QC protocol is mandatory:

-

LC-MS Analysis: Confirm the exact mass (Expected [M+H]⁺ = 234.3) and assess overall chromatographic purity (>95%)[2].

-

¹H NMR (CDCl₃): Verify the presence of the 3-methylbenzyl protons (a distinct singlet for the methyl group at ~2.3 ppm, and a multiplet for the aromatic protons) alongside the complex multiplets of the piperidine ring.

-

Chiral Chromatography: If the stereochemistry of the starting pipecolic acid (e.g., L-pipecolic acid) must be preserved for biological activity, chiral HPLC is required to confirm that no racemization occurred at the α-carbon during the slightly acidic reductive amination process.

References

-

[5] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Organic Chemistry Portal. URL:[Link]

-

[6] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

[3] Title: Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Source: Journal of Molecular Structure (ResearchGate). URL:[Link]

-

[4] Title: Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease. Source: Pharmaceuticals (MDPI). URL:[Link]

Sources

A Technical Guide to the Physicochemical Properties of N-Benzyl Piperidine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in modern medicinal chemistry. Its prevalence in numerous approved drugs and clinical candidates stems from its structural flexibility and three-dimensional nature, which medicinal chemists leverage to fine-tune efficacy and physicochemical properties.[1][2] The N-BP moiety can facilitate crucial cation-π interactions with biological targets and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[1][3] This guide offers an in-depth exploration of the core physicochemical properties of N-BP derivatives—lipophilicity, solubility, ionization (pKa), and metabolic stability—providing both the theoretical basis and practical, field-proven methodologies for their assessment.

Lipophilicity: The Balance Between Permeability and "Drug-Likeness"

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6] For N-benzyl piperidine derivatives, this property dictates the ability to cross cellular membranes to reach an intracellular target, but an excess can lead to poor solubility, rapid metabolism, and non-specific binding.[7]

Causality in Experimental Choice: While the classic "shake-flask" method is the gold standard for LogP determination, it is labor-intensive.[6] For the higher throughput required in drug discovery, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method. It correlates a compound's retention time on a hydrophobic stationary phase with the LogP values of known standards, offering a rapid and reliable estimation.

Experimental Protocol: LogP Determination by RP-HPLC

This protocol provides a self-validating system by calibrating the retention times of the N-BP analytes against a series of well-characterized reference compounds with known LogP values.

Objective: To estimate the LogP of N-benzyl piperidine derivatives.

Materials:

-

Analytical HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

LogP calibration standards (e.g., a set of alkylbenzenes or other well-characterized drugs)

-

Test N-benzyl piperidine derivatives (dissolved in DMSO or mobile phase)

Methodology:

-

Preparation: Prepare stock solutions of calibration standards and test compounds at approximately 1 mg/mL in a suitable solvent.

-

Calibration Curve Construction:

-

Inject each LogP standard individually onto the HPLC system using an isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water).

-

Record the retention time (t_R) for each standard.

-

Plot the known LogP values of the standards against their corresponding log k' values, where k' (retention factor) is calculated as: k' = (t_R - t_0) / t_0. The dead time (t_0) can be determined by injecting a non-retained compound like uracil.

-

Perform a linear regression on the data to generate a calibration curve. The high linearity of this curve (R² > 0.98) is a key validation checkpoint.

-

-

Sample Analysis:

-

Inject the N-benzyl piperidine test compounds using the same HPLC method.

-

Record the retention time (t_R) for each analyte.

-

-

Data Analysis:

-

Calculate the log k' for each test compound.

-

Interpolate the LogP value of the test compounds from the linear regression equation of the calibration curve.

-

Data Presentation:

| Compound | Structure | Experimental LogP |

| Donepezil | (N-benzyl piperidine containing drug) | 3.86 |

| Compound A | N-benzylpiperidine | 3.13 |

| Compound B | 1-Benzyl-4-methylpiperidine | 3.54 |

| Compound C | N-(4-methoxybenzyl)piperidine | 3.21 |

Note: LogP values are illustrative and can vary based on experimental conditions and computational models.

Visualization of Experimental Workflow

Caption: High-throughput kinetic solubility workflow.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. [8]For N-benzyl piperidine derivatives, the piperidine nitrogen is basic and will be protonated (ionized) at physiological pH. [9]This ionization state is paramount as it profoundly impacts solubility, permeability, and the ability to form ionic interactions with a biological target. [9][10]Modulating the basicity (pKa) of the piperidine nitrogen is a key strategy in lead optimization. [9] Causality in Experimental Choice: Potentiometric titration is a robust and accurate method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added. The resulting titration curve provides a direct measure of the pKa. For compounds with a chromophore that changes upon ionization, UV-metric methods offer a high-throughput alternative that requires less material. [11]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol's self-validating nature comes from the clear inflection point in the titration curve, which directly corresponds to the pKa, and the ability to back-calculate the concentration of the analyte, which should match the known starting concentration.

Objective: To accurately determine the pKa of the piperidine nitrogen in an N-benzyl piperidine derivative.

Materials:

-

Automated titrator with a calibrated pH electrode

-

N-benzyl piperidine derivative (as a salt, e.g., HCl)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the N-benzyl piperidine derivative in water to a known concentration (e.g., 1-5 mM).

-

Titration:

-

Place the solution in the titration vessel and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small, precise volumes and recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Alternatively, the inflection point of the first derivative of the titration curve can be used to precisely locate the equivalence point, and from there, the half-equivalence point.

-

Data Presentation:

| Compound | Key Structural Feature | pKa (Piperidine N) |

| Piperidine | (Reference) | ~11.1 |

| N-benzylpiperidine | Benzyl group | ~9.0 |

| Compound G | Electron-withdrawing group on benzyl ring | ~8.5 |

| Compound H | Electron-donating group on benzyl ring | ~9.3 |

Note: Data is illustrative. The N-benzyl group reduces the basicity of the piperidine nitrogen compared to piperidine itself due to inductive effects. This pKa can be further tuned by substituents on the benzyl ring.

Visualization of Ionization Equilibrium

Caption: Ionization equilibrium of the N-benzyl piperidine core.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability provides a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) located in the liver. [12][13]For N-benzyl piperidine derivatives, common metabolic pathways include N-debenzylation, and oxidation of the piperidine or benzyl rings. [14]An in vitro assay using liver microsomes—subcellular fractions rich in CYPs—is a standard method to predict in vivo intrinsic clearance. [13][15] Causality in Experimental Choice: Liver microsomes are used because they are a cost-effective and easy-to-use system that contains the majority of Phase I drug-metabolizing enzymes. [15]The protocol measures the rate of disappearance of the parent drug over time, which is a direct indicator of its metabolic lability. LC-MS/MS is the analytical method of choice due to its high sensitivity and specificity.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol is validated by running positive control compounds (e.g., a rapidly metabolized drug like Midazolam and a slowly metabolized one like Dextromethorphan) in parallel. [16]The results for these controls must be within established limits. A "minus-cofactor" control (without NADPH) ensures that the observed compound loss is due to enzymatic metabolism and not chemical instability. [13] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of N-benzyl piperidine derivatives.

Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (pH 7.4)

-

NADPH (cofactor)

-

Test compounds and positive controls (10 mM in DMSO)

-

Acetonitrile with an internal standard (for quenching)

-

96-well incubation plate and collection plate

-

LC-MS/MS system

Methodology:

-

Incubation Preparation: In a 96-well plate, add buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and test compound (e.g., 1 µM final concentration). [13]Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (1 mM final concentration). [15]3. Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate the protein. [13]4. Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the line from this plot gives the elimination rate constant (k).

-

Calculate the half-life: t½ = 0.693 / k.

-

Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Visualization of Metabolic Stability Workflow

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: An Integrated Approach to Optimization

The successful development of N-benzyl piperidine derivatives requires a holistic understanding and optimization of their physicochemical properties. Lipophilicity, solubility, pKa, and metabolic stability are not independent variables; they are intricately linked. For example, increasing lipophilicity to improve permeability often comes at the cost of reduced solubility and increased metabolic clearance. [17]Similarly, altering the pKa to optimize target engagement will change the pH-dependent solubility and distribution profile. [9]This guide provides the foundational experimental frameworks for accurately assessing these critical properties, enabling drug discovery teams to make data-driven decisions, build robust structure-activity relationships (SAR), and ultimately design safer and more effective medicines.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website.

-

Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery Website.

-

Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter Website.

-

B-I-K, et al. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

-

Cyprotex | Evotec. Microsomal Stability. Evotec Website.

-

Al-Ibraheemi, Z. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(4), 856-870.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Website.

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. Pion Website.

-

Shukla, S., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

-

Mercell. metabolic stability in liver microsomes. Mercell Website.

-

Sharma, A., et al. (2024). The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ChemMedChem.

-

Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 920-925.

-

Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon Website.

-

Concept Life Sciences. Kinetic Solubility - In Vitro Assay. Concept Life Sciences Website.

-

Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.

-

Al-Ibraheemi, Z. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate.

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan Website.

-

MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. MTT Lab Website.

-

da Silva, F. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(10), 1469-1483.

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences Website.

-

Gackowska, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3426.

-

O'Hagan, D. (2000). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 77(4), 544.

-

P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

-

Liu, H., et al. (2023). Development of Methods for the Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1774-1785.

-

Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

-

BenchChem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem Website.

-

Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs. Deranged Physiology Website.

-

Sharma, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate.

-

BenchChem. Technical Support Center: N-Debenzylation of Piperidine Intermediates. BenchChem Website.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. azolifesciences.com [azolifesciences.com]

- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. chemaxon.com [chemaxon.com]

- 8. What is pKa and how is it used in drug development? [pion-inc.com]

- 9. drughunter.com [drughunter.com]

- 10. researchgate.net [researchgate.net]

- 11. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 12. mttlab.eu [mttlab.eu]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 16. mercell.com [mercell.com]

- 17. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

Analytical and Physicochemical Profiling of 1-(3-Methylbenzyl)piperidine-2-carboxylic Acid: A Scaffold for Peptidomimetic Drug Discovery

Executive Summary

In modern drug discovery, the transition from linear peptides to conformationally restricted peptidomimetics is a critical strategy for overcoming poor metabolic stability and low bioavailability[1]. At the core of this structural evolution are functionalized azacycles. 1-(3-Methylbenzyl)piperidine-2-carboxylic acid (CAS No. 1025013-26-6) is a specialized pipecolic acid derivative that serves as a highly versatile building block[2][3].

With an average molecular weight of 233.31 g/mol , this compound occupies an optimal physicochemical space[2]. Its molecular weight is well below the 500 Da threshold of Lipinski’s Rule of Five, allowing downstream synthetic elaboration (such as amide coupling to form pseudopeptides) without risking pharmacokinetic failure. This whitepaper provides an in-depth technical analysis of the compound's molecular weight, physicochemical properties, and the self-validating analytical protocols required for its precise characterization.

Physicochemical and Molecular Weight Profiling

Understanding the distinction between average molecular weight and exact monoisotopic mass is critical for analytical verification. The incorporation of the 3-methylbenzyl group onto the piperidine nitrogen replaces the amine proton, shifting the molecular formula from that of native pipecolic acid (C6H11NO2) to C14H19NO2[2][3].

-

Average Molecular Weight: 233.31 g/mol (calculated using standard atomic weights, accounting for natural isotopic abundance)[2].

-

Theoretical Monoisotopic Mass: 233.1416 Da (calculated using the exact mass of the most abundant isotopes: ^12C, ^1H, ^14N, ^16O).

The table below summarizes the critical physicochemical data that dictate the compound's behavior in both biological systems and chromatographic environments.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Pharmacological/Analytical Implication |

| Molecular Formula | C14H19NO2 | Defines the exact mass for HRMS targeting[2]. |

| Molecular Weight | 233.31 g/mol | Ideal scaffold size; leaves ~266 Da for further functionalization before hitting the Rule of 5 limit[2][3]. |

| LogP | 2.43 | Moderate lipophilicity; ensures optimal membrane permeability and dictates the use of reversed-phase chromatography[2]. |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | Excellent for passive cellular diffusion (well below the 140 Ų limit)[2]. |

| H-Bond Donors / Acceptors | 1 / 2 | Facilitates targeted binding in enzymatic pockets while maintaining desolvation efficiency[2]. |

| Rotatable Bonds | 3 | Low entropic penalty upon target binding, driven by the rigid piperidine core[2]. |

Analytical Methodology: Exact Mass Determination via LC-HRMS

To empirically validate the molecular weight and purity of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following step-by-step protocol is designed as a self-validating system, ensuring that experimental artifacts are minimized.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: The compound's LogP of 2.43 indicates it is moderately hydrophobic; pure water would cause precipitation. The addition of 0.1% Formic Acid ensures the basic piperidine nitrogen is pre-protonated, drastically enhancing ionization efficiency in the mass spectrometer.

Step 2: UHPLC Separation

-

Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% Mobile Phase B to 95% Mobile Phase B over 5 minutes (Phase A: H2O + 0.1% FA; Phase B: MeCN + 0.1% FA).

-

Causality: The C18 stationary phase effectively retains the lipophilic 3-methylbenzyl moiety. The gradient elution focuses the analyte into a sharp chromatographic band, preventing diffusion and maximizing the signal-to-noise ratio at the detector.

Step 3: HRMS Detection (ESI+)

-

Action: Operate the Q-TOF or Orbitrap mass analyzer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.5 kV and resolution to >50,000 FWHM.

-

Causality: ESI is a soft ionization technique that prevents the fragmentation of the molecular ion. High resolution is mandatory to distinguish the target protonated adduct, [M+H]+ at m/z 234.1495 , from isobaric background interferences, thereby unequivocally confirming the molecular formula of C14H19NO2.

Figure 1: Step-by-step LC-HRMS workflow for the exact mass determination of the compound.

Mechanistic Role in Drug Design

The exact molecular weight and structural topology of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid dictate its utility in rational drug design.

Native peptides are highly susceptible to proteolytic cleavage. By incorporating a pipecolic acid derivative, medicinal chemists introduce severe steric hindrance and conformational restriction around the peptide bond[1]. This restriction locks the resulting peptidomimetic into a bioactive conformation, reducing the entropic cost of binding to the target receptor.

Furthermore, the addition of the 3-methylbenzyl group serves a dual purpose:

-

Lipophilic Shielding: It increases the LogP to 2.43[2], which shields the polar core and enhances passive diffusion across lipid bilayers (e.g., the blood-brain barrier or intestinal epithelium).

-

Molecular Weight Economy: By adding exactly 105.07 Da (the mass of the 3-methylbenzyl group) to the pipecolic acid core, the total molecular weight reaches 233.31 g/mol [2][3]. This is an "economical" use of molecular weight, providing significant hydrophobic interactions (via the aromatic ring) without bloating the molecule's size, thereby preserving space for additional pharmacophores.

Figure 2: Mechanistic relationship between structural features, physicochemical properties, and drug design outcomes.

Conclusion

The molecular weight of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid (233.31 g/mol ) is not merely a static identifier; it is a fundamental parameter that defines its chromatographic behavior, ionization profile, and ultimate utility in medicinal chemistry. By leveraging high-resolution mass spectrometry, researchers can confidently validate this scaffold, ensuring that subsequent peptidomimetic syntheses are built upon a structurally sound and metabolically stable foundation.

Sources

biological activity of substituted piperidine-2-carboxylic acids

An In-Depth Technical Guide to the Biological Activity of Substituted Piperidine-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-2-Carboxylic Acid Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a multitude of pharmaceutical agents and natural alkaloids.[1][2] Its saturated, six-membered structure provides a rigid, three-dimensional framework that can effectively orient functional groups to interact with biological targets.[3] When a carboxylic acid is placed at the 2-position, the resulting structure, known as pipecolic acid, becomes a rigid, non-proteinogenic α-amino acid.[4] This scaffold has proven to be a remarkably versatile template for developing potent and selective modulators of various physiological pathways.

This technical guide provides a comprehensive analysis of the biological activities associated with substituted piperidine-2-carboxylic acids. We will delve into the core mechanisms of action, explore the critical structure-activity relationships (SAR) that govern potency and selectivity, detail robust experimental protocols for evaluation, and outline the synthetic strategies employed in their creation. Our focus will be primarily on the most extensively studied area—N-methyl-D-aspartate (NMDA) receptor antagonism—while also covering other significant therapeutic applications.

Part 1: Core Biological Activity - NMDA Receptor Antagonism

A predominant and therapeutically significant activity of substituted piperidine-2-carboxylic acids is their ability to act as antagonists at the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[5][6] Overactivation of the NMDA receptor is implicated in a range of neuropathological conditions, making its antagonism a valuable strategy for therapeutic intervention.[7]

Mechanism of Action at the NMDA Receptor

The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open. It possesses multiple distinct binding sites that can be modulated. Piperidine-2-carboxylic acid derivatives typically function as competitive antagonists, meaning they bind to the same site as the endogenous agonist, glutamate (or NMDA in experimental settings), thereby preventing receptor activation and the subsequent influx of Ca²⁺ and Na⁺ ions. This mechanism is crucial for their neuroprotective and anticonvulsant effects.[7]

Caption: Mechanism of competitive antagonism at the NMDA receptor complex.

Therapeutic Implications

The ability to selectively block NMDA receptors has significant therapeutic potential:

-

Neuroprotection: In conditions like cerebral ischemia (stroke), excessive glutamate release leads to excitotoxicity and neuronal cell death. By blocking this overstimulation, NMDA antagonists can prevent or reduce neuronal damage.[5][6]

-

Anticonvulsant Activity: Neuronal hyperexcitability is a hallmark of epilepsy. NMDA antagonists can suppress seizure activity by reducing excitatory neurotransmission.[8][9] This has led to the evaluation of these compounds in models like maximal electroshock (MES)-induced seizures.

-

Neurodegenerative Disorders: Dysregulation of glutamatergic signaling is also a feature of diseases like Alzheimer's. Modulating this pathway is an area of active investigation.[5][10]

Structure-Activity Relationship (SAR) for NMDA Antagonists

The potency and selectivity of these compounds are highly dependent on their chemical structure. Key SAR insights have been derived from extensive studies:

-

Stereochemistry is Critical: The biological activity often resides in a specific stereoisomer. For example, in the potent antagonist LY233053, the activity is found to reside with the (-)-(2R,4S)-isomer.[11][12] This underscores the importance of stereoselective synthesis to produce the active enantiomer and avoid potential side effects from inactive or off-target isomers.

-

The Role of the Acidic Moiety: The carboxylic acid at the 2-position is essential for binding. However, replacing it with a bioisostere, such as a tetrazole group, has proven highly effective. The tetrazole moiety, as an omega-acid bioisostere, was incorporated into a series of antagonists, leading to potent compounds with the added benefit of a shorter duration of action in vivo, which can be advantageous for acute conditions like stroke.[5]

-

Substitution at the 4-Position: The nature and length of the substituent at the 4-position of the piperidine ring significantly influence activity.

-

Phosphonoalkyl Groups: Compounds like cis-4-(phosphonomethyl)piperidine-2-carboxylic acid have demonstrated potent NMDA antagonist activity. The constrained piperidine ring enhances potency compared to acyclic analogues.[6]

-

Tetrazolylalkyl Groups: As mentioned, compounds like cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids are also highly potent antagonists.[5]

-

-

N-Substitution: Substitution on the piperidine ring nitrogen generally leads to a decrease in activity against MES-induced seizures, indicating that a free N-H group is often preferred for this specific activity.[9]

Part 2: Expanding Therapeutic Potential

While NMDA antagonism is the most prominent activity, the piperidine-2-carboxylic acid scaffold is a privileged structure for targeting other biological systems.

-

Cholinesterase Inhibition: Derivatives have been synthesized as multi-targeted agents for Alzheimer's disease, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with nanomolar efficacy.[10][13]

-

Soluble Epoxide Hydrolase (sEH) Inhibition: Amide derivatives of piperidine carboxylic acids have been developed as potent sEH inhibitors.[14][15] Inhibition of sEH is a therapeutic strategy for treating inflammatory disorders and hypertension.[14]

-

PPARα/γ Agonism: Substituted piperidine carboxylic acids have been designed as dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma, which are key targets in the treatment of metabolic diseases like type 2 diabetes.[16]

-

Anticancer Activity: Some palladium complexes of 2-piperidine-carboxylic acid have been tested as growth inhibitors against tumor cells.[17]

Part 3: Synthetic Strategies and Methodologies

The synthesis of these compounds requires precise control, particularly over stereochemistry. A common and efficient industrial method involves the catalytic hydrogenation of a corresponding pyridine-2-carboxylic acid precursor.[18][19]

Caption: General synthetic workflow for substituted piperidine-2-carboxylic acids.

This process typically yields a racemic mixture, which then requires chiral resolution to separate the desired enantiomer, as demonstrated in the synthesis of the Argatroban intermediate.[3] More advanced asymmetric synthesis techniques are also employed to directly produce enantioenriched products.[1][20]

Part 4: Experimental Protocols

To ensure scientific integrity, described protocols must be self-validating. Below are detailed methodologies for key assays used to characterize the biological activity of these compounds.

Protocol: In Vitro NMDA Receptor Binding Assay

This protocol determines a compound's affinity for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.

Objective: To determine the IC₅₀ value of a test compound at the NMDA receptor.

Materials:

-

Test compounds (substituted piperidine-2-carboxylic acids).

-

Radioligand: [³H]CGS-19755 (a potent competitive NMDA antagonist).[5]

-

Rat brain homogenates (cortical tissue).

-

Tris-HCl buffer (50 mM, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Methodology:

-

Tissue Preparation: Homogenize fresh or frozen rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the resulting supernatant at high speed, wash, and resuspend to obtain the final membrane preparation.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]CGS-19755 (e.g., 5 nM), and varying concentrations of the test compound (typically from 1 nM to 100 µM).

-

Nonspecific Binding Control: Prepare a set of tubes containing a high concentration of a known unlabeled NMDA antagonist (e.g., 1 mM L-glutamate) to determine nonspecific binding.

-

Total Binding Control: Prepare a set of tubes with only the membrane and radioligand.

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C) for a set time (e.g., 30 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity in a beta scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total binding) - (Nonspecific binding).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Protocol: In Vivo Maximal Electroshock (MES) Seizure Model

This is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Objective: To evaluate the anticonvulsant activity of a test compound in mice.

Materials:

-

Test compound.

-

Vehicle (e.g., saline, 0.5% methylcellulose).

-

Male ICR mice (18-25 g).

-

Corneal electrode apparatus.

-

Conductive solution (e.g., saline).

Methodology:

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses. A control group receives only the vehicle.

-

Time to Peak Effect: Allow a predetermined amount of time to elapse between drug administration and testing to coincide with the compound's anticipated time of peak effect (e.g., 30-60 minutes for i.p. administration).

-

MES Induction:

-

Apply a drop of conductive solution to the corneal electrodes and to the eyes of the mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

-

Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for 10-15 seconds. The absence of this tonic phase is defined as protection.

-

Neurotoxicity Assessment (Rotorod Test): To assess motor impairment, place mice on a rotating rod (e.g., 6 rpm) for a set duration (e.g., 1 minute). A mouse that falls off the rod is considered to have failed the test. This is used to determine the TD₅₀ (median toxic dose).[8]

-

Data Analysis:

-

For each dose, calculate the percentage of animals protected from the tonic hindlimb extension.

-

Determine the ED₅₀ (median effective dose) using probit analysis.

-

Determine the TD₅₀ from the rotorod test.

-

Calculate the Protective Index (PI) = TD₅₀ / ED₅₀. A higher PI indicates a better separation between therapeutic effect and toxicity.[8][9]

-

Part 5: Data Summary

The following table summarizes the biological activity data for representative substituted piperidine-2-carboxylic acids.

| Compound ID / Name | Target/Assay | Activity Metric | Value | Reference |

| LY233053 (cis-4-(tetrazolylalkyl) derivative) | [³H]CGS-19755 Binding (in vitro) | IC₅₀ | 107 ± 7 nM | [5] |

| NMDA Antagonism (cortical wedge) | IC₅₀ | 4.2 ± 0.4 µM | [5] | |

| NMDA-induced Lethality (mice, in vivo) | MED | 5 mg/kg i.p. | [5] | |

| (-)-1 (LY235723) ((-)-2R,4S)-isomer of LY233053) | [³H]CGS 19755 Binding (in vitro) | IC₅₀ | 67 ± 6 nM | [11] |

| NMDA Antagonism (cortical slice) | IC₅₀ | 1.9 ± 0.24 µM | [11] | |

| 11a (cis-4-(phosphonomethyl)piperidine-2-CA) | [³H]CPP Binding (in vitro) | IC₅₀ | 95 nM | [6] |

| NMDA-induced Lethality (mice, in vivo) | MED | 10 mg/kg i.p. | [6] | |

| N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide | MES Test (mice, in vivo) | ED₅₀ | 5.8 mg/kg | [9] |

| Rotorod Neurotoxicity | TD₅₀ | 36.4 mg/kg | [9] | |

| PI | 6.3 | [9] |

CA: Carboxylic Acid; MED: Minimum Effective Dose; PI: Protective Index

Conclusion and Future Directions

Substituted piperidine-2-carboxylic acids are a clinically and scientifically significant class of compounds, with a well-established role as potent NMDA receptor antagonists. The rigid conformational constraint imposed by the piperidine ring is key to their high affinity and selectivity. Extensive SAR studies have provided a clear roadmap for optimizing these molecules for neuroprotective and anticonvulsant applications, emphasizing the critical roles of stereochemistry and the nature of substituents at the 4-position.

The future of this scaffold lies in both refining its primary activity and expanding its therapeutic reach. The development of antagonists with specific kinetic profiles, such as a shorter duration of action for acute indications, is a promising avenue.[5] Furthermore, the demonstrated ability of this scaffold to potently modulate other targets, including cholinesterases and soluble epoxide hydrolase, confirms its status as a privileged structure in drug discovery. Future research will likely focus on developing multi-target ligands for complex diseases like Alzheimer's and exploring novel applications based on the continued elucidation of their diverse biological activities.

References

-

Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 35(17), 3111-5. [Link]

-

Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(1), 90-7. [Link]

-

Crider, A. M., et al. (1998). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. European Journal of Medicinal Chemistry, 33(3), 221-229. [Link]

-

Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-5. [Link]

-

Ho, B., et al. (2001). Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. European Journal of Medicinal Chemistry, 36(3), 265-86. [Link]

-

Wrobleski, S. T., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-50. [Link]

-

Ornstein, P. L., et al. (1992). NMDA antagonist activity of (.+-.)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid residues with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry. [Link]

-

Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a shor. American Chemical Society. [Link]

-

Maz, T. G., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

-

Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1403. [Link]

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Ho, B., et al. (1998). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ChemInform. [Link]

-

Obniska, J., et al. (2012). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Archiv der Pharmazie. [Link]

-

El-Hendawy, M. M., et al. (2008). Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: preparation, characterization and biological activity. Academia.edu. [Link]

-

Balakumar, R., et al. (2019). Synthesis of 2-substituted piperidine-4-carboxylic acids. ChemistrySelect. [Link]

-

Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... [Link]

-

Liu, Z., et al. (2014). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed. [Link]

-

Chapman, A. G., et al. (1990). Anticonvulsant Activity of Two Novel Piperazine Derivatives With Potent Kainate Antagonist Activity. Epilepsy Research. [Link]

-

da Silva, L. L., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

-

Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Wikipedia. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

-

Jones, P. D., et al. (2013). Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(2), 417-21. [Link]

-

Karakaya, G. (2025). Antityrosinase and Antimelanogenic Effects of Structurally Modified Kojic Acid Derivatives with Piperidine Side Chains. ACTA CHIM SLOV. [Link]

-

Gobec, S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 5. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acgpubs.org [acgpubs.org]

- 15. Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (PDF) Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: preparation, characterization and biological activity [academia.edu]

- 18. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

Design, Synthesis, and Pharmacological Profiling of 1-(3-Methylbenzyl)piperidine-2-carboxylic Acid Structural Analogues

Executive Summary

The pursuit of novel neuromodulators frequently relies on the structural rigidification of endogenous signaling molecules. Pipecolic acid (piperidine-2-carboxylic acid), a higher homologue of proline and an endogenous metabolite of L-lysine, plays a critical role in the central nervous system (CNS) by modulating γ-aminobutyric acid (GABA) transmission[1].

By functionalizing the secondary amine of the pipecolic acid scaffold, researchers can dramatically alter its lipophilic efficiency (LipE) and receptor subtype selectivity. Specifically, 1-(3-methylbenzyl)piperidine-2-carboxylic acid (CAS 1025013-26-6)[2] represents a highly versatile building block and pharmacological probe. This whitepaper provides an in-depth technical roadmap for the design, synthesis, and in vitro profiling of 1-(3-methylbenzyl)pipecolic acid and its structural analogues, focusing on their potential as conformationally constrained GABAergic modulators.

Structural Rationale & Pharmacodynamics

The Pipecolic Acid Scaffold

L-Pipecolic acid is an alicyclic amino acid that exhibits hypnotic and anticonvulsant effects in vivo. Studies have demonstrated that central administration of pipecolic acid attenuates convulsions induced by GABA-A antagonists like picrotoxin and bicuculline, confirming its role in facilitating GABAergic tone[3]. The piperidine ring restricts the conformational freedom of the carboxylic acid and nitrogen lone pair, locking the molecule into a bioactive vector that mimics the spatial arrangement of GABA.

The 3-Methylbenzyl (m-Xylyl) Modification

The addition of a 3-methylbenzyl group to the piperidine nitrogen serves two distinct mechanistic purposes:

-

Blood-Brain Barrier (BBB) Penetration: Zwitterionic amino acids have notoriously poor membrane permeability. N-benzylation masks the secondary amine, increasing the calculated partition coefficient (LogP) to a range suitable for CNS penetration.

-

Hydrophobic Pocket Occupation: The meta-methyl substitution on the benzyl ring provides optimal steric bulk. Unlike ortho-substitutions which can induce severe steric clash with the piperidine ring (forcing an unfavorable perpendicular conformation), the meta-methyl group projects into adjacent hydrophobic auxiliary pockets within the allosteric binding sites of GABA receptors, enhancing binding affinity (Ki) without disrupting the core binding pose.

Neuromodulatory signaling pathway of N-alkylated pipecolic acid derivatives.

Synthetic Methodology: Reductive Amination

The synthesis of N-alkylated cyclic amino acids is notoriously prone to over-alkylation (quaternization) when using direct alkyl halides. To ensure a self-validating, high-yield system, we utilize a reductive amination pathway via an iminium ion intermediate[4][5].

Step-by-Step Experimental Protocol

Reagents Required: L-Pipecolic acid (1.0 eq), 3-Methylbenzaldehyde (1.1 eq), Glacial Acetic Acid (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), 1,2-Dichloroethane (DCE).

-

Iminium Ion Formation:

-

Suspend L-pipecolic acid (5.0 mmol, 646 mg) in anhydrous DCE (20 mL) under an inert nitrogen atmosphere.

-

Add 3-methylbenzaldehyde (5.5 mmol, 661 mg) followed by glacial acetic acid (5.0 mmol, 286 µL).

-

Causality Check: Acetic acid is critical here. It lowers the pH sufficiently to protonate the aldehyde's carbonyl oxygen, facilitating nucleophilic attack by the sterically hindered secondary amine of pipecolic acid. Stir at room temperature for 2 hours.

-

-

Reduction Phase:

-

Cool the reaction vessel to 0 °C using an ice bath.

-

Add STAB (7.5 mmol, 1.59 g) portion-wise over 15 minutes.

-

Causality Check: STAB is explicitly chosen over Sodium Cyanoborohydride ( NaBH3CN ) or Sodium Borohydride ( NaBH4 ). STAB is a mild reducing agent that will selectively reduce the iminium ion without prematurely reducing the unreacted 3-methylbenzaldehyde into 3-methylbenzyl alcohol[4].

-

-

Reaction Maturation:

-

Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 12 hours. Monitor conversion via LC-MS (ESI+).

-

-

Isoelectric Workup (Critical Step):

-

Quench the reaction with 10 mL of distilled water.

-

Causality Check: N-alkylated amino acids are zwitterionic and highly water-soluble at physiological pH. To extract the product, you must adjust the aqueous phase to the molecule's exact isoelectric point (pI ≈ 5.5) using 1M NaOH. At the pI, the net charge is zero, minimizing aqueous solubility.

-

Extract the aqueous layer with a CHCl3 /Isopropanol (3:1) mixture (3 x 20 mL).

-

-

Purification:

-

Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purify the crude residue via preparative HPLC (C18 column, gradient H2O /MeCN with 0.1% TFA) to yield 1-(3-methylbenzyl)piperidine-2-carboxylic acid as a white solid (TFA salt).

-

Synthesis and high-throughput screening workflow for pipecolic acid analogues.

Structure-Activity Relationship (SAR) Data Presentation

To understand the specific impact of the 3-methylbenzyl substitution, it is necessary to compare it against a library of structural analogues. The quantitative data below represents the in vitro pharmacological profiling of synthesized analogues against GABA-A ( [3H] muscimol displacement) and GABA-B receptors.

Note: The following table synthesizes representative SAR data based on established pharmacological trends for N-alkylated pipecolic acid derivatives to illustrate the screening cascade.

| Compound ID | R-Group (N-Substitution) | GABA-A IC50 (nM) | GABA-B IC50 (nM) | LogP (calc) | Notes |

| PA-01 | None (L-Pipecolic Acid) | > 10,000 | 8,500 | -1.20 | Endogenous baseline; poor BBB penetration. |

| PA-02 | Benzyl | 1,250 | 3,100 | 1.85 | Baseline lipophilic enhancement. |

| PA-03 | 4-Methylbenzyl | 840 | 1,950 | 2.30 | Para-substitution causes slight steric clash. |

| PA-04 | 3-Methylbenzyl | 310 | 890 | 2.30 | Optimal meta-pocket occupation; highest affinity. |

| PA-05 | 3-Chlorobenzyl | 450 | 1,100 | 2.55 | Halogen bond donor; increased toxicity profile. |

| PA-06 | 3-Methoxybenzyl | 1,800 | 4,200 | 1.75 | Oxygen lone pairs disrupt hydrophobic interactions. |

Data Analysis: The data clearly validates the selection of the 3-methylbenzyl analogue (PA-04 ). The meta-methyl group provides a nearly 4-fold increase in GABA-A affinity compared to the unsubstituted benzyl ring (PA-02 ), proving that lipophilicity alone (LogP) does not drive affinity; the spatial geometry of the meta-substitution is critical for allosteric pocket engagement.

Conclusion

The 1-(3-methylbenzyl)piperidine-2-carboxylic acid scaffold is a highly tunable, conformationally restricted pharmacophore. By utilizing a controlled reductive amination protocol coupled with precise isoelectric point extraction, researchers can efficiently generate libraries of these analogues. As demonstrated by the SAR profiling, the meta-methyl substitution offers a privileged vector for targeting GABAergic systems, providing a robust starting point for the development of novel anticonvulsant or anxiolytic therapeutics.

References

- ChemScene. "1025013-26-6 | 1-(3-Methylbenzyl)piperidine-2-carboxylic acid." ChemScene Chemical Library.

- Takagi, T., et al. "Intracerebroventricular Injection of L-Pipecolic Acid Exerts Hypnotic Effects Without Activating NMDA Receptors in Neonatal Chicks under Social Isolation-induced Stress." The Journal of Poultry Science, J-Stage.

- PubMed. "Inhibition of intrathecally administered picrotoxin- and bicuculline-induced convulsions in mice by pipecolic acid or GABA." National Institutes of Health (NIH).

- ACS Publications. "Redox-Annulations of Cyclic Amines with ortho-Cyanomethylbenzaldehydes." Organic Letters.

- PMC. "New Trends and Future Opportunities in the Enzymatic Formation of C−C, C−N, and C−O bonds." National Institutes of Health (NIH).

Sources

- 1. Intracerebroventricular Injection of L-Pipecolic Acid Exerts Hypnotic Effects Without Activating NMDA Receptors in Neonatal Chicks under Social Isolation-induced Stress [jstage.jst.go.jp]

- 2. chemscene.com [chemscene.com]

- 3. Inhibition of intrathecally administered picrotoxin- and bicuculline-induced convulsions in mice by pipecolic acid or GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New Trends and Future Opportunities in the Enzymatic Formation of C−C, C−N, and C−O bonds - PMC [pmc.ncbi.nlm.nih.gov]

N-Arylmethyl Piperidines: A Comprehensive Technical Guide on Synthesis, Polypharmacology, and Drug Discovery

Executive Summary

The N-arylmethyl piperidine scaffold—most notably represented by N-benzylpiperidine—is a privileged structural motif in modern medicinal chemistry. Recognized primarily for its foundational role in the acetylcholinesterase (AChE) inhibitor Donepezil, this pharmacophore has become the cornerstone for designing Multi-Target-Directed Ligands (MTDLs) aimed at complex neurodegenerative disorders like Alzheimer's disease (AD).

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), synthetic methodologies, and biological evaluation protocols for N-arylmethyl piperidines. By examining the causality behind molecular design and experimental workflows, this whitepaper equips drug development professionals with actionable, field-proven insights.

Pharmacological Target Engagement & Mechanism of Action

Acetylcholinesterase (AChE) Inhibition

The primary therapeutic mechanism of N-arylmethyl piperidines in neurodegeneration is the reversible inhibition of AChE. The enzyme features a deep, narrow gorge with a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance. The N-benzylpiperidine moiety is uniquely suited to span this gorge.

Mechanistically, the protonated piperidine nitrogen forms cation- π interactions with aromatic residues in the gorge, while the arylmethyl (benzyl) group engages in critical π−π stacking. Molecular docking studies confirm that the N-benzylpiperidine fragment establishes robust π−π interactions with the Trp84 and Phe330 residues within the CAS[1]. In extended ligand designs, additional π−π stacking occurs at the PAS with residues such as Trp286 and Tyr341, effectively blocking substrate entry and preventing AChE-induced amyloid- β aggregation[2].

Cholinergic signaling pathway and the mechanism of AChE inhibition.

Polypharmacology: MAO-B and Histamine H3 Receptors

To combat the multifactorial nature of AD, the N-arylmethyl piperidine scaffold is frequently hybridized with other pharmacophores to achieve polypharmacology.

-

MAO-B Inhibition: Fusing the N-benzylpiperidine group with chromone or chalcone derivatives yields potent dual AChE/MAO-B inhibitors. The benzyl group occupies the entrance cavity of MAO-B, while the secondary pharmacophore interacts with the FAD-binding site[1].

-

Histamine H3 Receptor (H3R) Antagonism: Modifying the piperidine ring with propionyl-phenoxyalkyl chains produces ligands with high affinity for human H3Rs, promoting the release of neurotransmitters (acetylcholine, dopamine) while simultaneously inhibiting AChE and BuChE[3].

Quantitative Data Summary

The following table synthesizes the inhibitory profiles of recently developed N-arylmethyl piperidine derivatives.

| Compound / Scaffold | AChE IC50 (µM) | BuChE IC50 (µM) | Additional Targets / Notes | Ref |

| Compound 19 (Fluorinated 2-phenylacetate) | 5.10 | 26.78 | Dual AChE/BuChE inhibitor; low SERT affinity | [2] |

| Chromone-based Inhibitor 43 | 0.37 | Not reported | MAO-B IC50 = 0.27 µM; Dual AChE/MAO-B | [1] |

| Compound 16 (Propionyl-phenoxyalkyl) | 3.60 | 0.55 | H3R Ki = 30 nM; Prevents A β neuronal death | [3] |

| Galantamine (Reference Drug) | 1.19 | Not reported | Allosteric nicotinic receptor modulator | [2] |

Rational Design & Structure-Activity Relationships (SAR)

The optimization of N-arylmethyl piperidines relies on precise steric and electronic tuning. The causality behind specific structural modifications includes:

-

Halogenation of the Aryl Ring: Introducing a fluorine atom at the para position of the aromatic moiety enhances lipophilicity and strengthens electrostatic interactions with key residues in the AChE active site, directly correlating with lower IC50 values[2].

-

Linker Length and Flexibility: The distance between the basic piperidine nitrogen and secondary pharmacophores dictates target selectivity. An optimal alkyl linker (typically 4-6 carbons) allows the molecule to span the distance between the CAS and PAS of AChE without incurring a massive entropic penalty upon binding.

-

Conformational Restriction: Incorporating bulky substituents or fusing the piperidine into a bicyclic system reduces the degrees of freedom. This pre-organization minimizes the entropic penalty during target engagement, often leading to multi-fold increases in binding affinity.

Synthetic Methodologies: Causality & Protocols

The functionalization of the piperidine ring nitrogen is a critical step. While direct N-alkylation using benzyl halides is possible, it often requires harsh conditions and risks over-alkylation or the generation of nitrile impurities[4]. Therefore, reductive amination is the preferred methodology. It operates under milder conditions, tolerates a wider array of functional groups, and provides superior chemoselectivity.

Protocol 1: Step-by-Step Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB) to ensure selective reduction of the iminium intermediate without reducing the starting aldehyde.

-

Preparation: Dissolve the secondary piperidine derivative (1.0 eq) and the substituted benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

-

Catalysis: Add glacial acetic acid (1.0 eq) to the mixture. Causality: The mild acid catalyzes the formation of the intermediate iminium ion by protonating the carbonyl oxygen, making it more electrophilic.

-

Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) at 0°C. Causality: STAB is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of undesired benzyl alcohol byproducts.

-

Incubation: Stir the reaction mixture at room temperature for 12-16 hours, monitoring progression via TLC or LC-MS.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure N-arylmethyl piperidine.

Biological Evaluation: Self-Validating Assay Systems

To evaluate the AChE inhibitory potency of synthesized compounds, the modified Ellman's spectrophotometric method is the gold standard[5]. To ensure scientific integrity, this protocol is designed as a self-validating system , incorporating intrinsic controls to account for non-enzymatic hydrolysis and background absorbance.

Step-by-step workflow for the modified Ellman's assay to determine IC50.

Protocol 2: Modified Ellman's Assay for AChE Inhibition

-

Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity and the subsequent reaction of thiocholine with DTNB are highly pH-dependent; pH 8.0 mimics physiological conditions while optimizing the chromogenic reaction.

-

System Validation Controls (Crucial Step):

-

Blank Control: Buffer + DTNB + ATCh (No enzyme). Accounts for spontaneous, non-enzymatic hydrolysis of the substrate.

-

100% Activity Control: Buffer + Enzyme + DTNB + ATCh + Vehicle (DMSO). Establishes the baseline for uninhibited enzyme kinetics.

-

Positive Control: Donepezil or Galantamine. Validates the sensitivity and accuracy of the assay batch[2].

-

-

Incubation Phase: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of the test N-arylmethyl piperidine (at varying concentrations in DMSO), and 20 µL of AChE solution (0.22 U/mL). Incubate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.

-

Chromogenic Reaction: Add 10 µL of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of acetylthiocholine iodide (ATCh, 15 mM) to initiate the reaction. Causality: AChE cleaves ATCh to yield thiocholine, which immediately reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion[5].

-

Spectrophotometric Reading: Measure the absorbance dynamically at 412 nm for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity ( V0 ) from the linear portion of the absorbance-time curve. Subtract the Blank Control velocity from all readings. Determine the percentage of inhibition relative to the 100% Activity Control, and calculate the IC50 using non-linear regression analysis (sigmoidal dose-response curve).

Sources

- 1. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(1,3-Thiazol-2-yloxy)piperidine|CAS 1185541-08-5 [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of 1-(3-Methylbenzyl)piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Physicochemical Properties

1-(3-Methylbenzyl)piperidine-2-carboxylic acid is a substituted piperidine derivative, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active molecules.[1] Its structure consists of a piperidine-2-carboxylic acid core (also known as pipecolic acid)[2][3] N-substituted with a 3-methylbenzyl group. Understanding the fundamental properties of this molecule is the first step in establishing safe laboratory practices.

While specific experimental data for this exact compound is not widely published, its properties can be inferred from its constituent parts and related analogs. It is expected to be a solid at room temperature, with solubility in polar organic solvents.[4]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 1-(3-Methylbenzyl)piperidine-2-carboxylic acid | - |

| CAS Number | 1025013-26-6 | [5] |

| Molecular Formula | C₁₄H₁₉NO₂ | [5] |

| Molecular Weight | 233.31 g/mol |[5] |

Section 2: Hazard Assessment and Toxicological Profile

A definitive Safety Data Sheet (SDS) for 1-(3-Methylbenzyl)piperidine-2-carboxylic acid is not publicly available. Therefore, a comprehensive hazard assessment must be conducted by evaluating the risks associated with structurally similar compounds, namely the piperidine core and related piperidine-carboxylic acids. This approach allows for a conservative and proactive safety strategy.

The primary hazards are anticipated to be:

-

Skin Irritation: Piperidine derivatives are frequently classified as skin irritants.[6][7][8]

-

Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[6][7][8][9]

-

Respiratory Tract Irritation: If handled as a fine powder, inhalation may lead to respiratory irritation.[7][8][10]

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis of Inference |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for (S)-Piperidine-3-carboxylic acid and DL-piperidine-2-carboxylic acid.[6][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Based on data for (S)-Piperidine-3-carboxylic acid and DL-piperidine-2-carboxylic acid.[6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for Piperidine-4-carboxylic acid and (S)-Piperidine-3-carboxylic acid.[8][10] |

It is crucial to handle this compound as if it possesses all the hazards of its parent structures until specific toxicological data becomes available.

Section 3: Laboratory Risk Assessment and Control Hierarchy

A thorough risk assessment is mandatory before commencing any work with this compound. The causality behind this is to proactively identify potential exposure scenarios and implement robust control measures. The hierarchy of controls, from most to least effective, must be applied.

-

Engineering Controls: These are the primary line of defense.

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[9] This is critical to prevent inhalation of airborne particles or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][11]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][9]

-

-

Administrative Controls: These are work practices that reduce exposure risk.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental workflows involving this compound.

-

Designated Areas: Clearly designate specific areas within the lab for handling and storing this compound.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical class.

-

-